Fiboflapon

Vue d'ensemble

Description

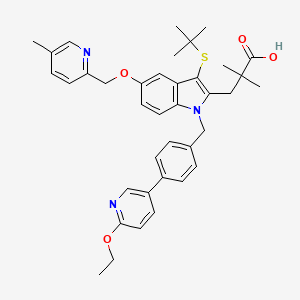

Fiboflapon is a phenylpyridine . It is a potent and orally bioavailable 5-lipoxygenase-activating protein (FLAP) inhibitor . Its molecular formula is C38H43N3O4S .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C38H43N3O4S . Its IUPAC name is 3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid .

Applications De Recherche Scientifique

Biosynthèse et activité biologique

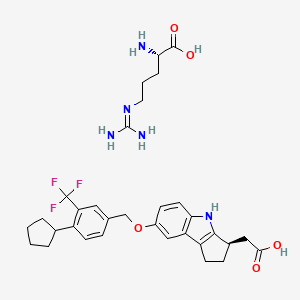

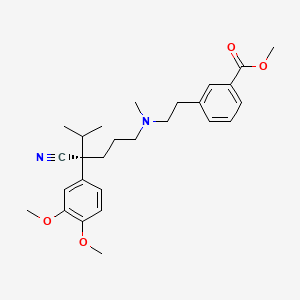

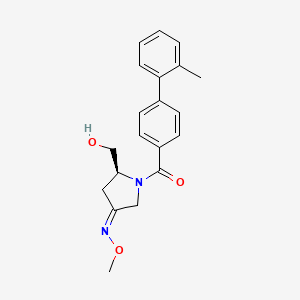

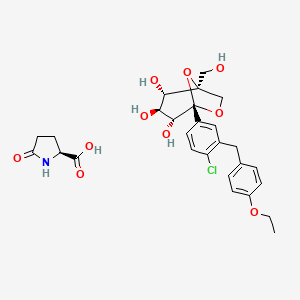

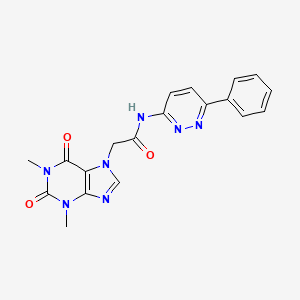

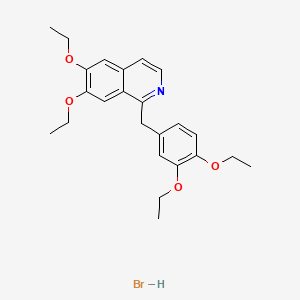

Fiboflapon, en tant que membre de la famille des flavonoïdes, joue un rôle important dans les voies de biosynthèse des plantes. Il est impliqué dans la voie du phénylpropanoïde, la voie du shikimate et la voie des flavonoïdes, contribuant à la production de divers composés bioactifs {svg_1}. Les activités biologiques de this compound comprennent des effets anti-inflammatoires, antioxydants, antiviraux, antimicrobiens, anticancéreux, cardioprotecteurs et neuroprotecteurs {svg_2}.

Techniques d'extraction

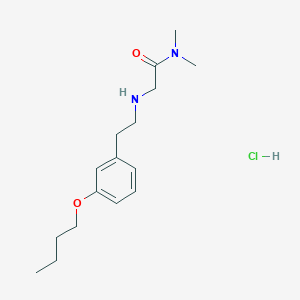

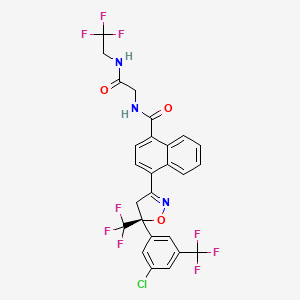

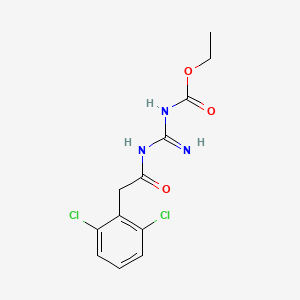

Les tendances actuelles de la recherche se concentrent sur l'identification, l'extraction, l'isolement et la caractérisation physico-chimique des flavonoïdes tels que this compound. Des techniques d'extraction avancées sont en cours de développement pour optimiser le rendement et la pureté, ce qui est crucial pour son application dans les produits liés à la santé {svg_3}.

Développement et repositionnement de médicaments

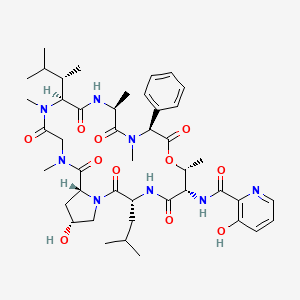

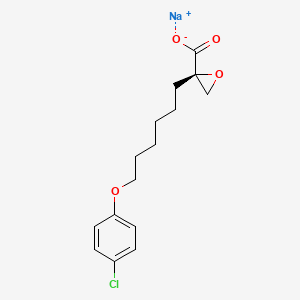

This compound a été identifié comme un candidat potentiel pour le repositionnement des médicaments, en particulier dans le contexte de la pandémie de COVID-19. Des outils d'intelligence artificielle (IA) ont été utilisés pour analyser de grands ensembles de données afin d'estimer le potentiel de repositionnement de this compound contre le COVID-19, soulignant son rôle dans le développement de médicaments antiviraux et anti-inflammatoires {svg_4}.

Mécanisme d'action dans l'inflammation

Le mécanisme d'action de this compound implique la voie des leucotriènes, où il agit sur la protéine activatrice de la 5-lipooxygénase (FLAP). Il s'agit d'un élément essentiel dans le contrôle de processus biologiques tels que l'inflammation et l'immunité, ce qui fait de this compound une molécule clé dans le développement de médicaments anti-inflammatoires {svg_5}.

Mécanisme D'action

Target of Action

Fiboflapon primarily targets the 5-Lipoxygenase Activating Protein (FLAP) . FLAP is a crucial component in the leukotriene pathway, which is a complex signaling process that controls biological processes such as inflammation and immunity .

Mode of Action

This compound interacts with its target, FLAP, by binding to it and inhibiting the synthesis of leukotrienes . Leukotrienes are compounds that cause inflammation. By inhibiting their synthesis, this compound helps to reduce inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . This pathway plays a significant role in controlling biological processes such as inflammation and immunity. Overproduction of leukotrienes can exacerbate inflammatory diseases . By inhibiting FLAP, this compound reduces the production of leukotrienes, thereby mitigating inflammation .

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By inhibiting the synthesis of leukotrienes, this compound helps to mitigate the inflammation that can exacerbate certain diseases .

Action Environment

The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors . These can include both internal factors, such as the individual’s metabolic state, and external factors, such as exposure to other chemicals . Understanding these influences is crucial for optimizing the use of this compound and similar drugs.

Analyse Biochimique

Biochemical Properties

Fiboflapon plays a significant role in biochemical reactions, particularly as a FLAP inhibitor . FLAP is a key component in the leukotriene pathway, a complex signaling process that controls biological processes such as inflammation and immunity . By binding to FLAP, this compound inhibits the synthesis of leukotrienes, which are known to cause inflammation .

Cellular Effects

This compound exerts various effects on different types of cells. It has been shown to inhibit the production of leukotrienes in human blood, with an IC50 of 76 nM . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FLAP. This compound binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It also shows prolonged pharmacological effects in rodent bronchoalveolar lavage (BAL) models .

Dosage Effects in Animal Models

In animal models, oral administration of this compound (1 mg/kg) can sustainably inhibit the biosynthesis of LTB4 in whole blood, with an inhibition rate of >90% lasting up to 12 hours . The EC50 is approximately 7 nM .

Metabolic Pathways

This compound is involved in the leukotriene pathway, a complex signaling process that controls biological processes such as inflammation and immunity . It interacts with FLAP, a key component of this pathway, to inhibit the synthesis of leukotrienes .

Transport and Distribution

Given its role as a FLAP inhibitor, it is likely that it interacts with specific transporters or binding proteins within the cell .

Subcellular Localization

Given its role in the leukotriene pathway, it is likely localized to areas of the cell where this pathway is active .

Propriétés

IUPAC Name |

3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQGDHBGRSTTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239496 | |

| Record name | Fiboflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

FLAP (5-Lipoxygenase Activating Protein) is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Excessive production of leukotrienes exacerbates inflammatory diseases, such as asthma; the FLAP gene has also been linked to a significant increase in the risk of myocardial infarction and stroke. AM803 binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation. [Amira Pharmaceuticals Website] | |

| Record name | Fiboflapon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

936350-00-4 | |

| Record name | Fiboflapon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936350004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fiboflapon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fiboflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBOFLAPON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1NA96IX3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: The study mentions fiboflapon as a potential drug target for acquired lymphedema due to its interaction with the ALOX5AP gene. Can you elaborate on how this compound interacts with ALOX5AP and its downstream effects?

A: Unfortunately, the specific mechanism of action by which this compound interacts with ALOX5AP and its downstream effects are not elaborated on within the provided research abstract. [] Further research is needed to fully understand this interaction and its implications for acquired lymphedema treatment.

Q2: What is known about the structure and characteristics of this compound?

A: The provided research abstract does not offer detailed information on the structural characterization of this compound, including its molecular formula, weight, or spectroscopic data. [] Additional research in chemical databases and literature is necessary to obtain this information.

Q3: Are there any in vitro or in vivo studies demonstrating the efficacy of this compound in treating acquired lymphedema?

A: The research identifies this compound as a potential drug target based on its gene interaction, but does not mention any in vitro or in vivo studies evaluating its efficacy in treating acquired lymphedema. [] Preclinical studies are necessary to investigate its potential therapeutic benefits.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)

![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)